molecular formula C7H3F4I B15201367 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene

2-Fluoro-1-iodo-3-(trifluoromethyl)benzene

Katalognummer: B15201367
Molekulargewicht: 290.00 g/mol
InChI-Schlüssel: LENRUPSCKCNMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₇H₃F₄I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and trifluoromethyl groups. This compound is known for its high chemical stability and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene typically involves multiple steps of organic reactions, including fluorination, iodination, and trifluoromethylation. One common method involves the reaction of a fluorinated benzene derivative with iodine and a trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Wirkmechanismus

The mechanism by which 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The molecular targets and pathways involved are typically related to its role as a precursor in the synthesis of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-iodo-3-(trifluoromethyl)benzene is unique due to the presence of both fluorine and iodine atoms along with a trifluoromethyl group. This combination imparts high chemical stability and reactivity, making it a valuable compound in various synthetic applications .

Eigenschaften

Molekularformel

C7H3F4I

Molekulargewicht

290.00 g/mol

IUPAC-Name

2-fluoro-1-iodo-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F4I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H

InChI-Schlüssel

LENRUPSCKCNMED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)I)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.